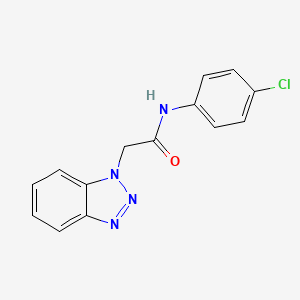![molecular formula C24H20N4O4S B10809382 [2-[5-(1-Butyl-2-oxoindol-3-ylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate](/img/structure/B10809382.png)
[2-[5-(1-Butyl-2-oxoindol-3-ylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[5-(1-Butyl-2-oxoindol-3-ylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate is a complex organic compound that features a unique combination of indole, thiazole, and triazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[5-(1-Butyl-2-oxoindol-3-ylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole and triazole rings. The final step involves the acetylation of the phenyl group. Common reagents used in these reactions include acetic anhydride, sulfur, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[5-(1-Butyl-2-oxoindol-3-ylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-[5-(1-Butyl-2-oxoindol-3-ylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties may contribute to the creation of new polymers, coatings, or other materials with specialized functions.
Mécanisme D'action
The mechanism of action of [2-[5-(1-Butyl-2-oxoindol-3-ylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-[5-(1-Butyl-2-oxoindol-3-ylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate: This compound itself.
Indole derivatives: Compounds containing the indole moiety, known for their diverse biological activities.
Thiazole derivatives: Compounds with the thiazole ring, often exhibiting antimicrobial and anticancer properties.
Triazole derivatives: Compounds featuring the triazole ring, used in various pharmaceutical applications.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings. This structural complexity provides a versatile platform for chemical modifications and the development of new compounds with enhanced properties and activities.
Propriétés
Formule moléculaire |
C24H20N4O4S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
[2-[5-(1-butyl-2-oxoindol-3-ylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C24H20N4O4S/c1-3-4-13-27-17-11-7-5-9-15(17)19(22(27)30)20-23(31)28-24(33-20)25-21(26-28)16-10-6-8-12-18(16)32-14(2)29/h5-12H,3-4,13H2,1-2H3 |
Clé InChI |
MQBWXEUSCWBCOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC(=O)C)S3)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10809302.png)
![2-(4-Chloro-phenoxy)-N-{4-[4-(morpholine-4-sulfonyl)-phenyl]-thiazol-2-yl}-acetamide](/img/structure/B10809307.png)
![[2-[3-(Dimethylsulfamoyl)anilino]-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B10809321.png)
![4-[Hydroxy(phenyl)methylidene]-5-phenyloxolane-2,3-dione](/img/structure/B10809331.png)
![N-(2,5-dichlorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B10809343.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloro-4-fluorobenzamide](/img/structure/B10809347.png)
![[2-(3-chlorophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B10809354.png)
![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 2-methylcyclopropane-1-carboxylate](/img/structure/B10809360.png)
![(4Z)-4-[(4-methoxyanilino)methylidene]-2-[(4-methoxyphenyl)methyl]isoquinoline-1,3-dione](/img/structure/B10809361.png)

![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B10809366.png)
![Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate](/img/structure/B10809367.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide](/img/structure/B10809376.png)

